N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

Medicinal Chemistry Kinase Inhibitor Design Metal Complex Catalysis

Select N1-(pyrazin-2-yl)cyclohexane-1,2-diamine for kinase inhibitor discovery and chiral catalyst development. Features pyrazin-2-yl pharmacophore at N1—validated for Syk, Pim-1/2/3, PI3Kδ engagement (US 2016/0009694 A1)—while the free 2-NH2 enables rapid parallel library synthesis via amide coupling, sulfonylation, or reductive amination without protecting group strategies. The 1,2-vicinal diamine forms 5-membered chelate rings distinct from 1,4-regioisomers. MW 192.26 complies with Rule of Three fragment guidelines. Procure the free base to avoid salt neutralization before metal complexation.

Molecular Formula C10H16N4
Molecular Weight 192.26 g/mol
CAS No. 1184125-63-0
Cat. No. B1465671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(pyrazin-2-yl)cyclohexane-1,2-diamine
CAS1184125-63-0
Molecular FormulaC10H16N4
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CCC(C(C1)N)NC2=NC=CN=C2
InChIInChI=1S/C10H16N4/c11-8-3-1-2-4-9(8)14-10-7-12-5-6-13-10/h5-9H,1-4,11H2,(H,13,14)
InChIKeyDXXMSZDNEOCVEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine (CAS 1184125-63-0): Core Chemical Identity and Baseline Specifications for Scientific Procurement


N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine (CAS 1184125-63-0) is a heterocyclic small molecule building block with the molecular formula C10H16N4 and a molecular weight of 192.26 g/mol . It features a cyclohexane-1,2-diamine core in which the N1 amine is substituted with a pyrazin-2-yl group, while the 2-position amine remains a free primary amine available for further derivatization [1]. The compound is supplied as a research chemical by multiple vendors, typically at purities of 95% (AKSci, Enamine) or 97–98% (Leyan, MolCore) . Its InChI Key is DXXMSZDNEOCVEE-UHFFFAOYSA-N, and it carries the Enamine catalog number EN300-119407, distributed through Sigma-Aldrich and Fujifilm Wako . This compound serves as a versatile intermediate for medicinal chemistry campaigns targeting kinase inhibition and other therapeutic areas [2].

Why N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine Cannot Be Replaced by Generic Cyclohexanediamine or Pyrazine Building Blocks: The Structural Rationale for Targeted Procurement


Generic substitution with unsubstituted cyclohexane-1,2-diamine (CAS 1436-03-3) or simple pyrazine amines fails because the specific N1-pyrazin-2-yl substitution on the vicinal diamine scaffold creates a unique hydrogen-bonding pharmacophore and metal-chelation geometry that cannot be reproduced by the 1,4-regioisomer, the pyridine analog, or unsubstituted parent compounds [1]. The pyrazine ring provides two aromatic nitrogen atoms (N4 and N1') capable of engaging kinase hinge-region residues, while the free 2-NH2 group offers a synthetically accessible diversification handle for parallel library synthesis—a combination absent in N4-pyrazin-2-ylcyclohexane-1,4-diamine (CAS 1365968-52-0) . In the context of medicinal chemistry campaigns targeting kinases such as Syk, Pim, or PI3Kδ, where pyrazine-cyclohexanediamine scaffolds have demonstrated nanomolar inhibitory activity, the precise substitution pattern directly determines target engagement and selectivity [2][3].

Quantitative Head-to-Head Evidence Guide: N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine vs. Closest Analogs for Scientific Selection


Regioisomeric Differentiation: 1,2-Vicinal Diamine vs. 1,4-Diamine Substitution Pattern Determines Chelation Geometry and Synthetic Utility

The 1,2-vicinal diamine arrangement of the target compound provides a chelating diamine motif capable of forming 5-membered metallacycles with transition metals, a property fundamentally distinct from the 1,4-diamine regioisomer which forms 7-membered chelates with different stability constants [1]. In kinase inhibitor design, the 1,2-substitution pattern places the free amine in closer proximity to the pyrazine ring, enabling intramolecular hydrogen bonding that stabilizes the bioactive conformation—a feature not accessible to the 1,4-isomer [2]. No direct comparative IC50 data between the 1,2- and 1,4-regioisomers was identified in the published literature for any single kinase target.

Medicinal Chemistry Kinase Inhibitor Design Metal Complex Catalysis

Heteroaryl Substituent Comparison: Pyrazine vs. Pyridine at N1 Confers Distinct Hydrogen-Bonding and Electron-Withdrawing Properties

The pyrazin-2-yl substituent contains two aromatic nitrogen atoms (pKa ~0.6 for pyrazine conjugate acid) compared to one nitrogen in the pyridin-2-yl analog (pKa ~5.2 for pyridine conjugate acid), resulting in significantly lower basicity and distinct hydrogen-bond acceptor properties [1]. This electronic difference directly impacts the compound's ability to engage kinase hinge-region residues: pyrazine can form bidentate hydrogen-bonding interactions with hinge backbone NH and carbonyl groups simultaneously, whereas pyridine typically forms a monodentate interaction with the hinge [2]. No direct comparative IC50 data between N1-(pyrazin-2-yl) and N1-(pyridin-2-yl) cyclohexane-1,2-diamine was identified in the published literature.

Kinase Inhibition Hinge-Binding Motif Structure-Activity Relationship

Vendor Purity and Supply-Chain Availability: Comparative Analysis of Commercial Specifications for Informed Procurement

Commercial availability data show that N1-(pyrazin-2-yl)cyclohexane-1,2-diamine (CAS 1184125-63-0) is offered at 95% purity by AKSci and Enamine (via Sigma-Aldrich/Fujifilm Wako), while Leyan supplies it at 98% purity and MolCore at ≥97% . By comparison, the 1,4-regioisomer (CAS 1365968-52-0) is primarily available only as the dihydrochloride salt at 95% purity from AKSci, limiting its direct use in non-aqueous synthetic transformations . The pyridine analog (CAS 1420874-89-0) is also primarily supplied as the hydrochloride salt rather than the free base, introducing an additional neutralization step if the free amine is required for coupling reactions .

Chemical Procurement Quality Control Supply Chain

Scaffold Precedent in Kinase Inhibitor Patents: Pyrazine-Cyclohexanediamine Motif Validated in Syk and Pim Kinase Programs

Patent literature explicitly identifies cyclohexanediamine compounds bearing heteroaryl substituents as Syk kinase inhibitors, with Portola Pharmaceuticals (US 2016/0009694 A1) claiming processes for preparing such compounds and their use in treating conditions mediated by Syk kinase activity [1]. In a parallel chemotype series, pyrazine-based Pim kinase inhibitors have demonstrated single-digit nanomolar potency: for example, a structurally related pyrazine-cyclohexylamine scaffold showed IC50 values of 0.15 nM (Pim-1) and 1.30 nM (Pim-2) by electrochemiluminescence assay [2][3]. While these data come from more elaborated analogs rather than the target compound itself, they establish the pyrazine-cyclohexanediamine chemotype as a privileged scaffold with validated kinase pharmacology [4].

Kinase Drug Discovery Patent Analysis Syk Kinase Pim Kinase

Recommended Application Scenarios for Procuring N1-(Pyrazin-2-yl)cyclohexane-1,2-diamine Based on Evidence-Driven Differentiation


Medicinal Chemistry Lead Generation Targeting Syk or Pim Kinase Families

When initiating a kinase inhibitor discovery program against Syk, Pim-1, Pim-2, or Pim-3, procurement of N1-(pyrazin-2-yl)cyclohexane-1,2-diamine provides a synthetically tractable building block bearing the pyrazine-cyclohexanediamine scaffold validated in patent literature (US 2016/0009694 A1) [1]. The free primary amine at the 2-position enables rapid parallel derivatization (amide coupling, sulfonylation, reductive amination) to generate focused libraries for SAR exploration, while the pyrazin-2-yl group establishes the hinge-binding pharmacophore. Use this compound as the core scaffold for hit-to-lead optimization where the 1,2-vicinal diamine geometry is essential for target engagement.

Synthesis of Chiral N,N'-Disubstituted Diamine Ligands for Asymmetric Catalysis

For research groups developing chiral transition-metal catalysts, N1-(pyrazin-2-yl)cyclohexane-1,2-diamine offers a differentiated entry into N,N'-disubstituted 1,2-diaminocyclohexane ligand libraries where one nitrogen carries a pyrazine heterocycle capable of additional metal coordination [2]. The 1,2-vicinal diamine arrangement forms 5-membered chelate rings upon metal binding—a geometric feature distinct from the 1,4-substitution pattern—and the pyrazine ring provides a spectroscopically active handle (UV-active, distinct 1H NMR shifts) for monitoring complex formation. Procure the free base form to avoid salt neutralization steps prior to metal complexation.

Fragment-Based Drug Discovery (FBDD) and Structure-Guided Design Campaigns

In fragment-based screening cascades where X-ray crystallography or SPR is used to identify hinge-binding fragments, N1-(pyrazin-2-yl)cyclohexane-1,2-diamine (MW 192.26, compliant with Rule of Three guidelines) can serve as a fragment hit or a fragment-growing starting point [3]. Its pyrazine moiety offers bidentate hinge-binding potential analogous to clinical-stage kinase inhibitor fragments, while the cyclohexane-1,2-diamine core provides a rigid, three-dimensional scaffold that reduces the entropic penalty upon binding compared to flexible ethylene diamine linkers.

Chemical Biology Probe Development Requiring Bioorthogonal Conjugation Handles

When designing chemical biology probes (e.g., PROTACs, fluorescent conjugates, affinity matrices), the target compound provides two chemically distinguishable amino groups: the N1-pyrazin-2-yl amine (secondary, less nucleophilic due to the electron-withdrawing pyrazine) and the free 2-NH2 (primary, more nucleophilic) [4]. This differential reactivity enables sequential functionalization strategies—for example, installing a linker or reporter group selectively at the 2-position while preserving the pyrazine pharmacophore—without requiring orthogonal protecting group chemistry, thereby reducing synthetic step count and improving overall yield.

Quote Request

Request a Quote for N1-(pyrazin-2-yl)cyclohexane-1,2-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.